Tetradecane

描述

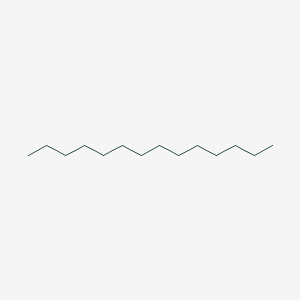

十四烷是一种烷烃烃,化学式为C₁₄H₃₀ 。它在室温下为无色液体,具有汽油样气味。十四烷属于石蜡系列,由十四个碳原子组成的直链组成。 它通常存在于石油中,由于其化学稳定性和非极性性质,它在各种工业应用中得到应用 .

准备方法

合成路线和反应条件: 十四烷可以通过十四烯的加氢合成,该过程涉及在钯或铂等催化剂存在下,将氢添加到十四烯的双键中。反应通常在高压和高温条件下进行。

工业生产方法: 在工业上,十四烷通常从原油的减压蒸馏中获得。 它根据其沸点从其他烃中分离出来,其沸点范围为 253 至 257°C 。另一种方法涉及费托合成,其中合成气(一氧化碳和氢的混合物)在钴或铁催化剂的作用下转化为液体烃,包括十四烷。

反应类型:

氧化: 十四烷可以进行氧化反应生成醇、醛和羧酸。这通常使用高锰酸钾或重铬酸等强氧化剂来实现。

还原: 虽然十四烷已经是完全饱和的烃,但在特定条件下可以进一步还原生成更小的烷烃。

取代: 十四烷可以参与卤化反应,其中氢原子在紫外光或卤素载体存在下被卤素原子(例如氯或溴)取代。

常用试剂和条件:

氧化: 高锰酸钾、重铬酸和催化剂存在下的氧气。

还原: 金属催化剂(如钯或铂)存在下的氢气。

取代: 紫外光或卤素载体存在下的氯或溴。

主要生成产物:

氧化: 十四烷醇、十四醛和十四烷酸。

还原: 较小的烷烃,如癸烷和己烷。

取代: 氯十四烷和溴十四烷。

科学研究应用

Industrial Applications

Tetradecane is employed in several industrial processes due to its unique chemical properties:

- Solvent : It serves as a solvent in the extraction of oils and fats, and in the formulation of paints, coatings, and adhesives. Its ability to dissolve a variety of substances makes it valuable in these applications .

- Surfactant : In cleaning products, this compound acts as a surfactant, reducing surface tension and enhancing cleaning efficiency .

- Heat Transfer Fluid : Used in thermal energy storage systems and heat exchangers, this compound facilitates efficient heat transfer between components .

- Lubricant : It is utilized as a lubricant in machinery operating under high temperatures and pressures, reducing friction between moving parts .

- Plasticizer : this compound is sometimes incorporated into plastics manufacturing to improve flexibility and durability .

- Chemical Intermediate : It serves as an intermediate in the synthesis of various organic compounds, including detergents and specialty chemicals .

- Fuel Additive : As a cetane improver, this compound enhances combustion efficiency in diesel engines, contributing to reduced emissions .

Research Applications

In scientific research, this compound has been studied for various purposes:

- Thermal Properties : Research has focused on its physical properties such as density and viscosity when mixed with other hydrocarbons. These studies are crucial for applications in thermal management systems .

- Biochemical Studies : this compound has been linked to several human health conditions, including Crohn's disease and asthma. Its role as a metabolite in various biological processes is an area of ongoing research .

- Ecological Applications : Studies have shown that this compound can be used to attract certain pests, providing a potential ecological strategy for pest management. This application leverages its olfactory properties to enhance the effectiveness of field baits against resistant pest populations .

Health and Safety Considerations

This compound's safety profile is essential for its applications:

- Toxicity Assessments : Evaluations indicate that while this compound is generally considered safe for use in cosmetics and personal care products, continuous monitoring is necessary due to potential health risks associated with prolonged exposure .

- Environmental Impact : As a compound released during industrial processes, understanding its environmental footprint is critical. This compound can be found in emissions from motor vehicles and industrial effluents, necessitating studies on its degradation and impact on ecosystems .

Case Study 1: Use in Thermal Energy Storage

A study investigated the use of this compound mixed with hexadecane as phase change materials (PCMs) for cool storage systems. The findings revealed that this mixture significantly improved energy efficiency in refrigeration systems by maintaining optimal temperature levels during peak demand periods.

Case Study 2: Pest Management Strategy

Research demonstrated that integrating this compound into pest management strategies enhanced the attraction of mirid bugs to specific host plants. This approach showed promise in managing pest populations resistant to traditional pesticides, highlighting an innovative use of this compound in agriculture.

Comparative Data Table

| Application Type | Specific Use Cases | Key Benefits |

|---|---|---|

| Industrial | Solvent for paints, coatings | Effective dissolution properties |

| Surfactant in cleaning products | Enhanced cleaning efficiency | |

| Heat transfer fluid | Improved thermal management | |

| Lubricant for machinery | Reduced friction under high pressure | |

| Research | Thermal property studies | Insights into material behavior |

| Biochemical studies | Understanding health impacts | |

| Pest management | Innovative ecological strategies |

作用机制

十四烷主要通过其疏水相互作用发挥其作用。在生物系统中,它可以整合到脂类膜中,影响它们的流动性和渗透性。在工业应用中,其非极性性质使其能够溶解其他非极性物质,使其成为有效的溶剂。 其作用中涉及的分子靶点和通路主要与其物理性质有关,而不是特定的生化相互作用 .

类似化合物:

- 十三烷 (C₁₃H₂₈)

- 十五烷 (C₁₅H₃₂)

比较:

- 十三烷: 与十四烷类似,十三烷是一种直链烷烃,但少了一个碳原子。它具有略低的沸点,并用于类似的应用,如溶剂和润滑剂。

- 十五烷: 比十四烷多一个碳原子,十五烷具有更高的沸点,也用作润滑剂和相变材料。 额外的碳原子赋予它略微不同的物理性质,例如增加的粘度和熔点 .

十四烷的独特之处在于其物理性质的平衡,使其在保持化学稳定性的同时,能够适用于各种应用。

相似化合物的比较

- Tridecane (C₁₃H₂₈)

- Pentadecane (C₁₅H₃₂)

Comparison:

- Tridecane: Similar to tetradecane, tridecane is a straight-chain alkane but with one less carbon atom. It has a slightly lower boiling point and is used in similar applications such as solvents and lubricants.

- Pentadecane: With one more carbon atom than this compound, pentadecane has a higher boiling point and is also used in lubricants and as a phase change material. The additional carbon atom gives it slightly different physical properties, such as increased viscosity and melting point .

This compound’s uniqueness lies in its balance of physical properties, making it versatile for various applications while maintaining chemical stability.

生物活性

Tetradecane, a straight-chain alkane with the chemical formula , has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, ecological roles, and potential applications in pest management and drug development, supported by recent research findings.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound extracted from various sources, particularly lactic acid bacteria. A significant study focused on Pediococcus acidilactici , where this compound exhibited notable antibacterial and antifungal activities against various pathogens.

1.1 Study Overview

- Source : this compound was extracted from Pediococcus acidilactici isolated from curd milk.

- Pathogens Tested :

- Staphylococcus aureus (MRSA)

- Listeria monocytogenes

- Pseudomonas aeruginosa

- Escherichia coli

- Candida albicans

1.2 Findings

- The study reported that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

- The antimicrobial effect was attributed to the bioactive nature of this compound, which was confirmed through spectroscopic analyses .

2. Ecological Role in Pest Management

This compound also plays a crucial role in the olfactory recognition of host plants by certain agricultural pests. Research involving the mirid bugs Apolygus lucorum and Adelphocoris suturalis indicated that this compound serves as a vital odor cue for these pests.

2.1 Study Insights

- The study found that this compound was significantly attractive to female mirid bugs, with a response rate exceeding 60% at specific concentrations .

- It was observed that this compound's presence in plant volatiles influenced the olfactory response intensity of these pests toward their host plants, suggesting its potential use in developing ecological pest management strategies .

3. Research Findings and Data Summary

The following table summarizes key findings from multiple studies on the biological activity of this compound:

4.1 Antimicrobial Potential

In a detailed investigation, researchers isolated this compound from lactic acid bacteria and assessed its efficacy against multiple pathogens using disc diffusion assays. The results demonstrated substantial zones of inhibition, highlighting this compound's potential as a natural antimicrobial agent .

4.2 Pest Management Application

In field experiments, the addition of synthetic this compound to low-content host plants significantly increased pest attraction compared to control groups without supplementation. This suggests that this compound can be utilized effectively in bait formulations for pest control .

5. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial applications and ecological pest management strategies. Future research should focus on:

- Exploring the mechanisms behind its antimicrobial effects.

- Investigating the potential for developing this compound-based formulations for agricultural use.

- Expanding studies to assess its role in other biological processes and applications.

属性

IUPAC Name |

tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCVCJVXZWKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027267, DTXSID101022622 | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), 212 °F (100 °C) - closed cup | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1) | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

629-59-4, 74664-93-0, 90622-46-1 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Tetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074664930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03LY784Y58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42.6 °F (NTP, 1992), 5.87 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。